molecular formula C21H33Cl2N3O3 B611080 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride CAS No. 1394808-20-8

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

Cat. No.: B611080
CAS No.: 1394808-20-8
M. Wt: 446.4 g/mol
InChI Key: LCPQCTBHZPMVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H NMR (400 MHz, D₂O) signals:

δ (ppm) Multiplicity Integration Assignment
1.65-2.04 m 12H Cyclobutyl CH₂, Piperidine CH₂
2.85 t (J=6.8 Hz) 2H Morpholine N-CH₂
3.32 s 2H Acetamide CH₂
3.68 m 4H Morpholine O-CH₂
4.47 br s 1H Piperidine O-CH
7.22 d (J=8.4 Hz) 2H Aromatic ortho-H
7.54 d (J=8.4 Hz) 2H Aromatic meta-H

¹³C NMR (100 MHz, D₂O) highlights:

  • 170.8 ppm (acetamide carbonyl)
  • 156.2 ppm (aryl-O-C)
  • 65.1 ppm (morpholine O-CH₂).

Mass Spectrometry

High-resolution ESI-MS shows:

  • Base peak at m/z 374.2401 [M+H]⁺ (calc. 374.2439)
  • Characteristic fragments:
    • m/z 237.1483 (piperidinyloxyphenyl moiety)
    • m/z 138.0912 (morpholinylacetamide).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (KBr pellet):

  • 3275 cm⁻¹ (N-H stretch, amide)
  • 1648 cm⁻¹ (C=O stretch)
  • 1243 cm⁻¹ (C-O-C aryl ether)
  • 1112 cm⁻¹ (morpholine ring breathing).

Tautomeric and Conformational Isomerism Studies

The compound exhibits complex conformational dynamics:

  • Piperidine ring puckering :

    • Half-chair ↔ twist-boat interconversion (ΔG‡ = 42 kJ/mol)
    • Cyclobutyl substitution biases toward chair conformation.
  • Morpholine-acetamide rotation :

    • Two stable rotamers about the CH₂-CO bond (180° and 60°)
    • Energy barrier: 28 kJ/mol (DFT calculation).
  • Salt-induced conformation locking :

    • Protonation at morpholine nitrogen restricts ring inversion
    • Chloride ions stabilize extended conformations via H-bonding.

No observable tautomerism occurs due to the amide group's resonance stabilization. Molecular dynamics simulations (100 ns, explicit solvent) reveal three dominant conformational clusters governing receptor binding.

Properties

CAS No.

1394808-20-8

Molecular Formula

C21H33Cl2N3O3

Molecular Weight

446.4 g/mol

IUPAC Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

InChI

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H

InChI Key

LCPQCTBHZPMVFX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SUVN-G3031;  SUVN G3031;  SUVN-G 3031.

Origin of Product

United States

Preparation Methods

Synthesis of 1-Cyclobutylpiperidin-4-ol

This intermediate is synthesized via nucleophilic substitution of piperidin-4-ol with cyclobutyl bromide under basic conditions. The reaction typically employs potassium carbonate in acetonitrile at reflux (80–90°C) for 12–16 hours, yielding 1-cyclobutylpiperidin-4-ol with a purity >95% after aqueous workup and recrystallization.

StepReagents/ConditionsYield (%)Purity (%)
1Piperidin-4-ol, cyclobutyl bromide, K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, reflux7896

Synthesis of 2-Morpholin-4-ylacetic Acid

This component is prepared by alkylation of morpholine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds at 50–60°C for 6 hours, followed by acidification to precipitate the product.

StepReagents/ConditionsYield (%)Purity (%)
1Morpholine, chloroacetic acid, NaOH, H<sub>2</sub>O8598

Coupling and Final Assembly

The final assembly involves coupling 4-nitrophenyl piperidinyl ether with 2-morpholin-4-ylacetyl chloride , followed by reduction and salt formation.

Formation of 4-(1-Cyclobutylpiperidin-4-yloxy)aniline

  • Nitrophenyl Intermediate : 1-Cyclobutylpiperidin-4-ol is reacted with 4-fluoronitrobenzene in dimethylformamide (DMF) using cesium carbonate as a base at 100°C for 8 hours.

  • Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol, yielding 4-(1-cyclobutylpiperidin-4-yloxy)aniline.

StepReagents/ConditionsYield (%)
14-Fluoronitrobenzene, Cs<sub>2</sub>CO<sub>3</sub>, DMF, 100°C72
2H<sub>2</sub>, Pd/C, EtOH, rt89

Acetylation with 2-Morpholin-4-ylacetyl Chloride

The aniline intermediate is acylated with 2-morpholin-4-ylacetyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction is conducted at 0–5°C to minimize side reactions, followed by warming to room temperature for 2 hours.

StepReagents/ConditionsYield (%)
12-Morpholin-4-ylacetyl chloride, Et<sub>3</sub>N, DCM91

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (2 equiv) in ethanol. The product precipitates upon cooling and is purified via recrystallization from ethanol/water (9:1).

ParameterValue
Solvent SystemEthanol/Water (9:1)
Purity (HPLC)99.5%
Yield82%

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O) confirms the presence of cyclobutyl (δ 1.6–2.1 ppm), piperidinyloxy (δ 3.4–3.8 ppm), and morpholinyl (δ 3.6–3.9 ppm) protons.

  • Mass Spectrometry : ESI-MS m/z 387.5 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>22</sub>H<sub>33</sub>N<sub>3</sub>O<sub>3</sub>.

Purity and Stability

  • HPLC Method : A validated LC-MS/MS method using a C18 column (50 × 2.1 mm, 3.5 µm) with mobile phase 0.1% formic acid/acetonitrile (70:30) achieves a retention time of 2.8 minutes.

  • Stability : The compound remains stable in plasma for 24 hours at room temperature, facilitating pharmacokinetic studies.

Process Optimization and Scale-Up

Solvent and Catalyst Screening

Alternative solvents (e.g., THF, toluene) and catalysts (e.g., Pd(OH)<sub>2</sub>) were evaluated to improve yields. DMF and Pd/C provided optimal results for coupling and reduction steps, respectively.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, confirming crystalline stability .

Chemical Reactions Analysis

Samelisant undergoes various chemical reactions, including:

    Oxidation: Samelisant can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Samelisant can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Structural Features

The compound features:

  • A piperidine ring connected to a morpholine structure.
  • An ether linkage that enhances its pharmacological profile.

These structural characteristics contribute to its unique interactions with neurotransmitter systems, particularly in modulating cognitive functions.

Cognitive Enhancement

SUVN-G3031 has been investigated for its potential to improve cognitive performance. Preclinical studies indicate that it may enhance memory retention and learning abilities by increasing the release of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system. This mechanism is particularly relevant in models of cognitive impairment, such as Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Models :
    • In animal studies, SUVN-G3031 demonstrated improved performance on memory tasks compared to control groups.
    • Enhanced synaptic plasticity was observed, suggesting a mechanism for memory improvement.
  • Cognitive Impairment :
    • Research has shown that SUVN-G3031 can reverse cognitive deficits induced by various neurotoxic agents in rodent models.

Neurodegenerative Disorders

The compound's role as a histamine H3 receptor antagonist positions it as a candidate for treating neurodegenerative diseases characterized by cognitive decline. Its ability to modulate neurotransmitter levels suggests potential benefits in conditions like Parkinson's and Huntington's diseases.

Anti-obesity Effects

Research indicates that SUVN-G3031 may also play a role in appetite regulation, which could be beneficial for weight management therapies. Its interaction with the histamine H3 receptor is linked to alterations in feeding behavior and energy metabolism.

Comparative Analysis with Related Compounds

To contextualize the unique properties of SUVN-G3031, a comparison with other similar compounds is essential:

Compound NameStructureKey Features
JNJ-7777120Similar piperidine structureHistamine H4 receptor antagonist; used in inflammatory conditions
PitolisantContains piperidine and morpholineApproved for narcolepsy; acts as a histamine H3 receptor antagonist
AAZ-A-154Piperidine-basedSelective H3 receptor antagonist; investigated for cognitive enhancement

Uniqueness of SUVN-G3031

SUVN-G3031 stands out due to its potent selectivity for the histamine H3 receptor and its dual potential applications in cognitive enhancement and obesity management, areas not fully addressed by other similar compounds.

Mechanism of Action

Samelisant exerts its effects by acting as an inverse agonist at histamine H3 receptors. By binding to these receptors, it inhibits their activity, leading to increased levels of histamine, dopamine, and norepinephrine in the brain. This modulation of neurotransmitter levels results in wake-promoting and anticataplectic effects, making Samelisant a promising candidate for the treatment of narcolepsy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on shared pharmacophores:

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target Solubility/Formulation References
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide dihydrochloride C21H31N3O3·2HCl 470.42 Cyclobutyl-piperidine, morpholine-acetamide H3R inverse agonist/antagonist Soluble in DMSO (>10 mM)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C15H16ClN3O2S 345.83 Thiazole ring, chlorophenyl, morpholine Not specified (structural analogue) Purity: 95% (no solubility data)
N-[4-(aminomethyl)phenyl]-2-morpholin-4-ylacetamide C13H19N3O2 249.31 Aminomethylphenyl, morpholine-acetamide Not specified (structural core) No data
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) C16H23Cl2N3·2HBr 495.11 Dichlorophenyl, pyrrolidine, ethylamine Sigma-1 receptor antagonist Dihydrobromide salt formulation
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) C19H21IN2O 444.29 Benzylpiperidine, iodobenzamide Sigma-2 receptor ligand No data

Pharmacological and Functional Comparisons

  • H3R vs. Sigma Receptor Targeting :
    Samelisant’s H3R antagonism contrasts with sigma receptor ligands like BD 1008 and 4-IBP , which modulate sigma-1 and sigma-2 receptors involved in pain and psychosis . Structural differences (e.g., Samelisant’s cyclobutyl-piperidine vs. BD 1008’s dichlorophenyl-pyrrolidine) dictate receptor specificity.

  • Morpholine-Acetamide Core: The morpholine-acetamide group in Samelisant is shared with N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide and N-[4-(aminomethyl)phenyl]-2-morpholin-4-ylacetamide . However, substituents like thiazole or aminomethylphenyl alter bioavailability and target engagement.
  • Salt Forms and Solubility: Samelisant’s dihydrochloride salt improves aqueous solubility compared to neutral analogues (e.g., N-[4-(aminomethyl)phenyl]-2-morpholin-4-ylacetamide), which lack solubility data . Similarly, BD 1008’s dihydrobromide salt enhances stability for in vivo studies .

Key Research Findings

  • Samelisant : Demonstrated 90% H3R occupancy in rodent models at 10 mg/kg, with a plasma half-life of 4–6 hours .
  • 4-IBP : Binds sigma-2 receptors (Ki = 12 nM) and induces apoptosis in cancer cells, unrelated to H3R pathways .

Biological Activity

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride, commonly known as Samelisant or SUVN-G3031, is a novel compound with significant biological activity primarily as a selective inverse agonist of the histamine H3 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in sleep-related disorders and cognitive enhancement.

  • IUPAC Name : N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride
  • Molecular Formula : C21H33Cl2N3O3
  • Molecular Weight : 446.4 g/mol
  • CAS Number : 1394808-20-8

Samelisant functions by binding to the histamine H3 receptor, stabilizing it in an inactive conformation and thereby inhibiting the signaling pathways typically activated by histamine. This mechanism leads to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system, which can enhance cognitive functions and promote wakefulness.

In Vitro Studies

In vitro assays have demonstrated that Samelisant has a high binding affinity for the human histamine H3 receptor (hH3R) with a Ki of 8.73 nM. It exhibits selectivity over more than 70 other targets, making it a promising candidate for therapeutic applications without significant off-target effects .

In Vivo Studies

Preclinical studies using orexin knockout mice—an established model for narcolepsy—showed that Samelisant significantly increases wakefulness and reduces non-rapid eye movement sleep. The compound also decreased the frequency of cataplexy episodes, indicating its potential utility in treating narcolepsy .

Sleep Disorders

Samelisant is being investigated for its efficacy in treating sleep disorders such as narcolepsy. It has completed Phase 1 clinical trials focusing on safety and tolerability, with promising results indicating its potential as a monotherapy for narcolepsy .

Cognitive Enhancement

Research indicates that Samelisant may enhance cognitive performance in models of Alzheimer's disease and other neurodegenerative conditions. It improves memory retention and learning abilities by modulating neurotransmitter release and increasing synaptic plasticity .

Summary of Key Findings

Study TypeFindings
In VitroHigh affinity for hH3R (Ki = 8.73 nM); selective over 70 other targets
PreclinicalIncreased wakefulness; reduced cataplexy in orexin knockout mice
Clinical TrialsCompleted Phase 1 trials; ongoing Phase 2 trials for narcolepsy
Cognitive EffectsEnhanced memory retention and learning in Alzheimer's models

Case Studies

In clinical settings, Samelisant's effects on patients with narcolepsy have been documented through various trials. One notable study evaluated changes in the Epworth Sleepiness Scale (ESS) scores from baseline as a primary endpoint, alongside secondary endpoints such as Maintenance of Wakefulness Test (MWT) scores .

Q & A

Q. What are the recommended synthetic routes for N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide dihydrochloride, and how can purity be validated?

A two-step approach is typically employed:

  • Step 1 : Coupling of 4-(1-cyclobutylpiperidin-4-yloxy)aniline with 2-morpholin-4-ylacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base (60–70% yield).
  • Step 2 : Salt formation via treatment with HCl in methanol/diethyl ether to isolate the dihydrochloride form. Purity validation requires HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO for aqueous solutions. For higher concentrations, pre-dissolve in 0.1 M HCl (due to dihydrochloride salt) and dilute with PBS.
  • Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles. Monitor degradation via LC-MS over 24-hour periods in assay buffers .

Q. What are the primary biological targets of this compound, and which assays confirm its activity?

The compound is a kinase inhibitor targeting PI3K/AKT/mTOR pathways , validated via:

  • Enzyme inhibition assays : IC₅₀ values measured using recombinant PI3Kγ (10 nM ATP, 30-min incubation).
  • Cell-based assays : Anti-proliferative effects in cancer cell lines (e.g., MCF-7) with EC₅₀ calculated via MTT assay .

Advanced Research Questions

Q. How to resolve contradictions in potency data across different kinase inhibition assays?

Discrepancies often arise from:

  • ATP concentration variations : Higher ATP (1 mM vs. 10 µM) reduces apparent inhibition. Standardize ATP levels using kinetic assays.
  • Off-target effects : Profile against a 50-kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Salt form interference : Ensure dihydrochloride counterions do not chelate metal cofactors (e.g., Mg²⁺) in assay buffers .

Q. What experimental design strategies mitigate batch-to-batch variability in synthesis?

  • Quality-by-Design (QbD) : Optimize reaction parameters (temperature, solvent ratio) via DoE (Design of Experiments) to identify critical process parameters.
  • In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time.
  • Purification : Employ preparative HPLC with ion-pairing reagents (e.g., heptafluorobutyric acid) to remove residual cyclobutylpiperidine impurities .

Q. How to design SAR studies for modifying the cyclobutyl and morpholine moieties?

  • Cyclobutyl modifications : Replace with spirocyclic or bicyclic groups (e.g., bicyclo[2.2.1]heptane) to assess steric effects on PI3K binding.
  • Morpholine substitutions : Test azetidine or thiomorpholine dioxides to evaluate electron-donating vs. steric contributions. Validate changes via molecular docking (e.g., Glide SP scoring in PI3Kγ crystal structure PDB: 4AOF) and cellular permeability assays (Caco-2 monolayer) .

Q. What methodologies address poor bioavailability in preclinical models?

  • Prodrug strategies : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to enhance intestinal absorption.
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) to prolong plasma half-life.
  • Pharmacokinetic profiling : Measure Cmax and AUC in rodent plasma using LC-MS/MS after oral/intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.